

3-Cyclopentylacrylonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopentylacrylonitrile

Cat. No.: B1342851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **3-Cyclopentylacrylonitrile**, a key intermediate in the pharmaceutical industry.

Chemical Structure and Identification

3-Cyclopentylacrylonitrile is an α,β -unsaturated nitrile. It is characterized by a cyclopentyl group attached to the β -carbon of an acrylonitrile backbone.^[1] The molecule exists as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.^[1]

Identifier	Value
Molecular Formula	C ₈ H ₁₁ N[2][3][4][5]
Molecular Weight	121.18 g/mol [2][3][4][5]
IUPAC Name (E-isomer)	(2E)-3-cyclopentylprop-2-enenitrile[4][5]
IUPAC Name (Z-isomer)	(2Z)-3-cyclopentylprop-2-enenitrile[6]
Canonical SMILES	C1CCC(C1)C=CC#N[5]
Isomeric SMILES (E-isomer)	C1CCC(C1)/C=C/C#N[5]
InChI (E-isomer)	InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+[4]
InChIKey (E-isomer)	VMELXYJYSXXORF-ZZXXKWVIFSA-N[4]
CAS Number	591769-05-0 (for the mixture of isomers)[2][3][4][5]

Physicochemical Properties

Experimentally determined physicochemical data for **3-Cyclopentylacrylonitrile** is limited in publicly available literature. The following table summarizes predicted and available data.

Property	Value	Source
Physical State	Colorless to light yellow liquid or solid	[7][8]
Boiling Point (Predicted)	209.0 ± 9.0 °C at 760 mmHg	[7][9]
Density (Predicted)	1.027 ± 0.06 g/cm ³	[7][8]
Flash Point	79.9 °C	[9]
XLogP3	2.4	[6]
Storage Temperature	2-8°C, airtight, dry	[7][8][10]

Synthesis of 3-Cyclopentylacrylonitrile

The most prominently cited and efficient method for synthesizing **3-Cyclopentylacrylonitrile** is the Horner-Wadsworth-Emmons (HWE) reaction.^[11] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde.^[11]

Horner-Wadsworth-Emmons (HWE) Synthesis Protocol

This protocol details the synthesis of a mixture of (2E)- and (2Z)-**3-cyclopentylacrylonitrile** from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.^{[3][7]}

Reagents:

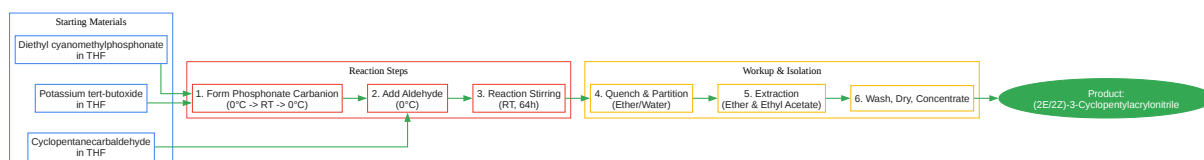
- Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)
- Potassium tert-butoxide (1.0 M solution in THF, 235 mL)
- Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)
- Tetrahydrofuran (THF, 360 mL)
- Diethyl ether
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- A solution of diethyl cyanomethylphosphonate in THF (300 mL) is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.^{[3][7]}
- The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
^{[3][7]}
- The mixture is then cooled back to 0 °C.^{[3][7]}

- A solution of cyclopentanecarbaldehyde in THF (60 mL) is added slowly and dropwise.[3][7]
- The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[3][7]
- The reaction mixture is partitioned between diethyl ether and water.[3][7]
- The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[3][7]
- The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3][7]

This procedure yields a mixture of (2E)- and (2Z)-**3-cyclopentylacrylonitrile** (approx. 89% yield), which can be used in subsequent steps without further purification.[3][7]



[Click to download full resolution via product page](#)

Caption: Horner-Wadsworth-Emmons synthesis workflow for **3-Cyclopentylacrylonitrile**.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ^1H NMR spectrum of the product from the HWE synthesis shows a mixture of (2E) and (2Z) isomers.

- ^1H NMR (400 MHz, CDCl_3): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[\[3\]](#)[\[7\]](#)

^{13}C NMR, IR, and Mass Spectrometry

Experimental ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **3-Cyclopentylacrylonitrile** are not readily available in the public domain. Researchers are advised to obtain this information from the Certificate of Analysis provided by the supplier or to perform the analysis independently.

Reactivity and Applications in Drug Development

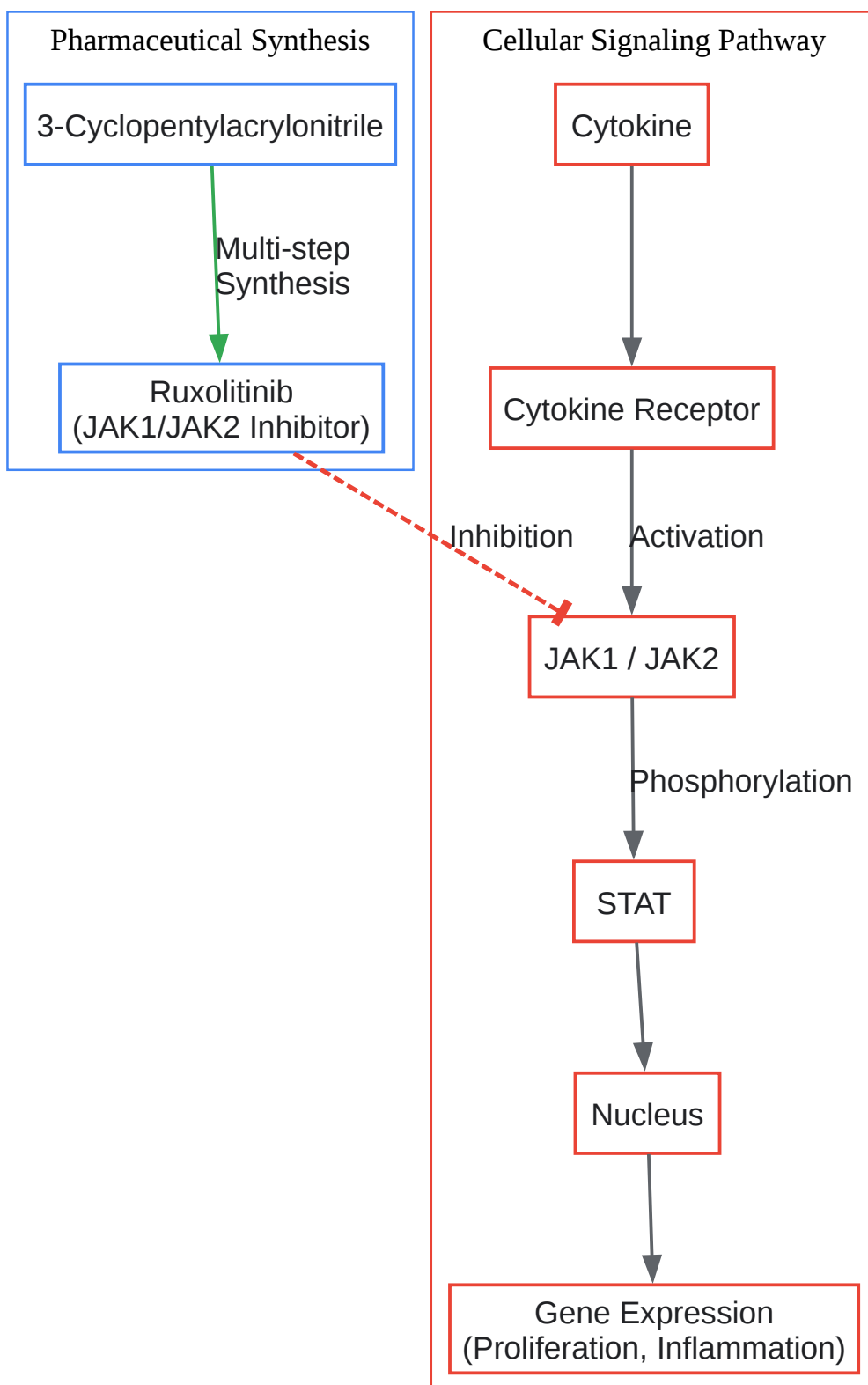
3-Cyclopentylacrylonitrile is a versatile chemical intermediate, primarily valued for its role in the synthesis of kinase inhibitors.[\[1\]](#)

Key Applications:

- Ruxolitinib Synthesis:** It is a critical precursor in the production of Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2.[\[11\]](#) Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[\[5\]](#)
- Trasitinib Phosphate Synthesis:** The compound also serves as an intermediate in the synthesis of trasitinib phosphate, another kinase inhibitor used in targeted cancer therapies.[\[5\]](#)
- Organic Synthesis:** The acrylonitrile functional group and the double bond allow it to participate in a variety of chemical reactions, including:
 - Nucleophilic Addition:** The nitrile group can undergo nucleophilic attack.[\[12\]](#)
 - Electrophilic Addition:** Halogens or hydrogen halides can add across the double bond.[\[5\]](#)
 - Hydrogenation:** The double bond can be reduced to form the corresponding saturated nitrile.[\[5\]](#)

- Polymerization: It can be used as a monomer in polymerization processes.[\[5\]](#)

The cyclopentyl moiety is crucial for ensuring high target selectivity and metabolic stability in the final drug products, such as Ruxolitinib.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Role of **3-Cyclopentylacrylonitrile** as a precursor to the JAK-STAT pathway inhibitor Ruxolitinib.

Safety and Handling

3-Cyclopentylacrylonitrile is considered a hazardous substance and should be handled with appropriate safety precautions.

Hazard Information	Details
GHS Hazard Statements	H301: Toxic if swallowed.[12] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Hazard Class	IRRITANT[7]
Storage Class	11 - Combustible Solids

It is recommended to handle this compound in a well-ventilated area using personal protective equipment, including gloves and safety glasses.[13] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 3-CYCLOPENTYLACRYLONITRILE | 591769-05-0 [chemicalbook.com]
- 4. (2E)-3-Cyclopentylprop-2-enenitrile | C₈H₁₁N | CID 21427952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-Cyclopentylacrylonitrile | 591769-05-0 [smolecule.com]
- 6. (Z)-3-Cyclopentylacrylonitrile | C₈H₁₁N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-CYCLOPENTYLACRYLONITRILE CAS#: 591769-05-0 [m.chemicalbook.com]
- 8. 3-CYCLOPENTYLACRYLONITRILE [myskinrecipes.com]
- 9. 3-Cyclopentylacrylonitrile, CAS No. 591769-05-0 - iChemical [ichemical.com]
- 10. 591769-05-0|3-Cyclopentylacrylonitrile|BLD Pharm [bldpharm.com]
- 11. PathWhiz [pathbank.org]
- 12. 3-Cyclopentylacrylonitrile | 1236033-37-6 | Benchchem [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [3-Cyclopentylacrylonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342851#3-cyclopentylacrylonitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com